4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(3-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 3-chlorophenyl group at position 4, a 4-fluorophenyl carboxamide at position 5, and a thioxo (sulfanylidene) group at position 2. Its molecular formula is C₁₈H₁₄ClFN₃OS (molecular weight: 380.84 g/mol). DHPM derivatives are synthesized via Biginelli-like cyclocondensation reactions involving substituted aldehydes, thiourea, and β-keto esters or carboxamides . The 3-chlorophenyl and 4-fluorophenyl substituents confer distinct electronic and steric properties, influencing biological activity and binding interactions .
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c1-10-15(17(24)22-14-7-5-13(20)6-8-14)16(23-18(25)21-10)11-3-2-4-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGRWCUSZRIRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with thiourea under acidic conditions to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (Cl, F, CF₃, NO₂) enhance antimicrobial activity by increasing electrophilicity and membrane penetration . Methoxy groups (electron-donating) reduce antimicrobial potency but improve solubility .
- Synthetic Routes :
Structural and Crystallographic Insights
- Crystal Packing: In N-(2-fluorophenyl)-5-[(4-MeOPh)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine (), intramolecular N–H···N hydrogen bonding stabilizes the pyrimidine ring conformation. The target compound’s 3-chlorophenyl group may induce similar torsional effects, altering binding pocket interactions .
Biological Activity
The compound 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a tetrahydropyrimidine core with various substituents that influence its biological activity. The presence of halogen groups (chlorine and fluorine) and a sulfanylidene moiety are significant for its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar tetrahydropyrimidine derivatives. For instance, compounds with structural similarities have shown potent anti-proliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the range of 0.25 to 0.59 µM , indicating significant cytotoxicity against cancer cells such as A549 (lung cancer), HCT-116 (colon cancer), and MDA-MB-435 (breast cancer) cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 7k | 0.25 | HI-60 |
| 7l | 0.29 | HOP-62 |
| 5e | 0.36 | NCI-H460 |
| 5f | 0.48 | HCT-116 |
These results suggest that the presence of electron-withdrawing groups like Cl and CN enhances the anticancer activity, while electron-donating groups reduce efficacy .
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process crucial for eliminating malignant cells. Studies indicate that tetrahydropyrimidine derivatives can disrupt mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of caspases, which are essential for apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl rings and the sulfur-containing moiety significantly affect biological activity. For example:
- Chlorinated substituents enhance cytotoxicity.
- Fluorinated phenyl groups contribute to improved binding affinity to biological targets.
- The presence of a methyl group at position six of the tetrahydropyrimidine ring appears to be optimal for maintaining activity .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of tetrahydropyrimidines and evaluated their anti-proliferative activities using the MTT assay against several cancer cell lines. The findings indicated that compounds with specific substitutions exhibited higher potency compared to standard drugs like Foretinib .
- In Vivo Studies : Preliminary in vivo studies on animal models demonstrated significant tumor reduction when treated with similar tetrahydropyrimidine derivatives, suggesting potential for further development into therapeutic agents .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, such as Biginelli-like cyclocondensation or coupling of substituted pyrimidine precursors. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
- Catalysts : Acidic (e.g., HCl) or Lewis acid catalysts (e.g., ZnCl₂) improve reaction efficiency . Optimization is monitored via HPLC (purity >95%) and NMR to confirm intermediate structures . A representative multi-step synthesis achieves ~65% yield after purification (Table 1) .
Table 1 : Example Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HMPA, 80°C, 12h | 45% |
| 2 | THF, ZnCl₂, reflux | 72% |
Q. Which analytical techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl vs. chlorophenyl groups) and confirms tetrahydropyrimidine ring conformation .
- HPLC : Quantifies purity (>95%) and detects byproducts like unreacted intermediates .
- X-Ray Crystallography : Resolves solid-state conformation, including sulfanylidene orientation and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
Q. What physicochemical properties predict its pharmacokinetic behavior?
Key descriptors include:
- LogP : ~3.4 (measured via shake-flask method), indicating moderate lipophilicity for membrane permeability .
- Polar Surface Area (PSA) : ~90–100 Ų (calculated), suggesting limited blood-brain barrier penetration . These properties are critical for in vitro ADME assays, such as Caco-2 cell permeability studies.
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or purity outcomes?
Discrepancies often arise from:
- Impurity profiles : Use preparative HPLC to isolate byproducts and characterize them via LC-MS .
- Reagent quality : Trace moisture in solvents or catalysts (e.g., ZnCl₂) can reduce yields; employ rigorous drying protocols .
- Reaction monitoring : Real-time FTIR tracks intermediate formation, enabling dynamic adjustment of conditions .
Q. How do substituents on phenyl rings influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
- Methoxy groups reduce metabolic stability due to cytochrome P450-mediated demethylation .
- Trifluoromethyl groups improve potency but may increase cytotoxicity .
Q. What advanced methods elucidate solid-state conformation and intermolecular interactions?
- Single-Crystal X-Ray Diffraction : Reveals hydrogen-bonding networks (e.g., N–H···S=C interactions) and π-π stacking between aromatic rings .
- DSC/TGA : Assess thermal stability (decomposition >200°C) and polymorph transitions .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H···F interactions contribute ~12% to crystal packing) .
Q. What computational approaches model interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
